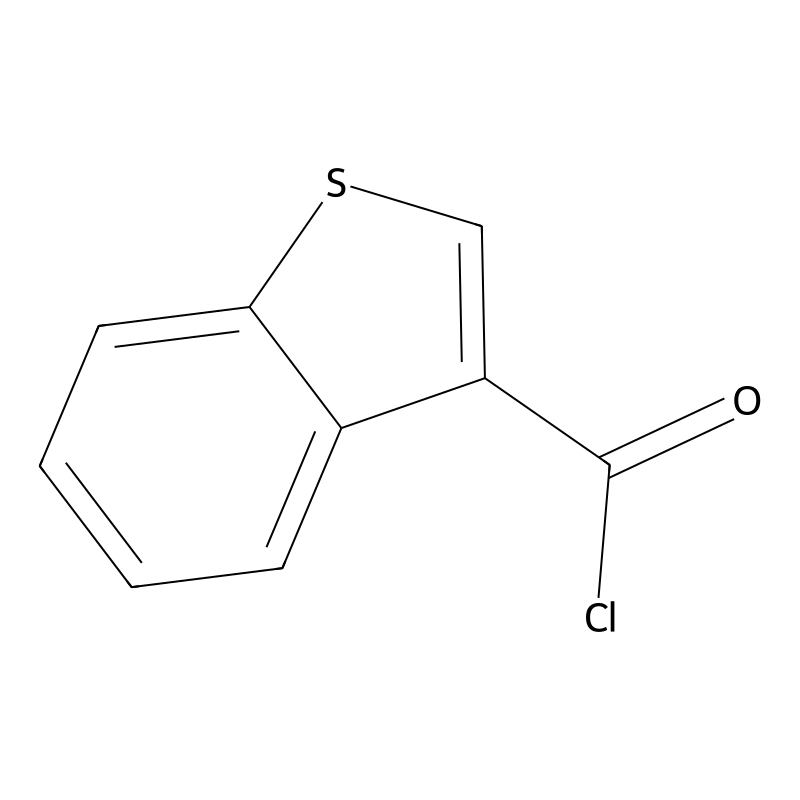

1-Benzothiophene-3-carbonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

Benzo[b]thiophene-3-carbonyl chloride can act as a building block in organic synthesis, particularly for the preparation of substituted benzo[b]thiophenes. These derivatives hold potential applications in various fields, including:

- Materials Science: They can be used as components in organic electronics, such as field-effect transistors and organic light-emitting diodes [].

- Medicinal Chemistry: Some substituted benzo[b]thiophenes exhibit biological activities, making them interesting candidates for drug discovery [].

Bioconjugation:

The molecule's reactive carbonyl chloride group allows it to be used as a cross-linking agent in bioconjugation reactions. This technique links biomolecules (such as proteins or antibodies) to other molecules or surfaces. Bioconjugation has various applications in:

- Drug Delivery: It can be used to create targeted drug delivery systems, where the drug is linked to a carrier molecule that recognizes specific cells [].

- Biosensors: Bioconjugation is crucial in developing biosensors, which detect specific biomolecules by attaching capture molecules to a transducer surface [].

1-Benzothiophene-3-carbonyl chloride is a chemical compound characterized by the molecular formula and a molecular weight of approximately 196.65 g/mol. It appears as a pale yellow solid and is known for its moisture sensitivity and corrosive properties, necessitating careful handling to avoid severe skin burns and eye damage . The compound is classified under hazardous materials due to its potential health effects upon exposure, including respiratory tract burns and gastrointestinal tract burns upon ingestion .

- Nucleophilic Acyl Substitution: Reacts with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

- Hydrolysis: In the presence of water, it hydrolyzes to yield 1-benzothiophene-3-carboxylic acid and hydrochloric acid.

- Reactions with Bases: It can react with bases to form salts or other derivatives .

The synthesis of 1-benzothiophene-3-carbonyl chloride can be achieved through several methods:

- From Benzothiophene: Starting with benzothiophene, chlorination followed by acylation using thionyl chloride or oxalyl chloride can yield the desired carbonyl chloride.

- Direct Chlorination: Chlorination of 1-benzothiophene-3-carboxylic acid under acidic conditions can also produce 1-benzothiophene-3-carbonyl chloride .

Example Reaction:textBenzothiophene + Thionyl Chloride → 1-Benzothiophene-3-carbonyl chloride + SO2 + HCl

textBenzothiophene + Thionyl Chloride → 1-Benzothiophene-3-carbonyl chloride + SO2 + HCl

1-Benzothiophene-3-carbonyl chloride has various applications in:

- Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Chemical Research: Employed in studies involving nucleophilic substitution reactions and the development of new materials .

- Dye Manufacturing: Potentially utilized in the production of dyes due to its reactive functional groups.

Interaction studies involving 1-benzothiophene-3-carbonyl chloride primarily focus on its reactivity with nucleophiles. Research indicates that its acyl chloride functionality makes it a versatile reagent in organic synthesis. The compound's interactions with biological molecules are still under investigation, particularly regarding its potential therapeutic applications.

Similar Compounds

Several compounds share structural similarities with 1-benzothiophene-3-carbonyl chloride. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Benzothiophene | C9H6S | Parent structure without carbonyl chloride group |

| 1-Bromobenzothiophene | C9H6BrS | Contains bromine instead of a carbonyl group |

| 2-Benzothiophenecarboxylic Acid | C9H7O2S | Carboxylic acid derivative, less reactive |

| Benzothiazole | C7H5NS | Different heterocyclic structure |

These compounds illustrate various modifications that can influence reactivity and biological activity while maintaining a core benzothiophene structure.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive